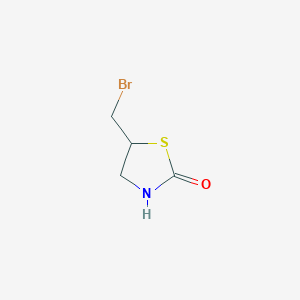

5-(Bromomethyl)-1,3-thiazolidin-2-one

Description

5-(Bromomethyl)-1,3-thiazolidin-2-one is a sulfur-containing heterocyclic compound characterized by a thiazolidinone core (a five-membered ring with nitrogen and sulfur atoms) and a bromomethyl (-CH2Br) substituent at the 5-position. The bromomethyl group confers high reactivity, making this compound a valuable intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for functionalized thiazolidinone derivatives .

Properties

IUPAC Name |

5-(bromomethyl)-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNOS/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLHKCAPCNGEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=O)N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 5-methyl-1,3-thiazolidin-2-one is dissolved in carbon tetrachloride (CCl₄) or dichloromethane (DCM) and treated with NBS (1.1 equivalents) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light irradiation. The reaction proceeds via a radical chain mechanism, where the methyl group at position 5 undergoes hydrogen abstraction, followed by bromine transfer from NBS.

Key Parameters :

Mechanistic Insights

The radical pathway avoids electrophilic substitution, which could lead to ring bromination. Computational studies suggest that the methyl group’s position adjacent to the electron-withdrawing thiazolidinone ring enhances its susceptibility to radical attack.

Cyclocondensation of 2-Amino-1-bromoethane Derivatives

This method constructs the thiazolidinone ring while incorporating the bromomethyl group in situ. It involves the reaction of 2-amino-1-bromoethane with thiocarbonyl precursors.

Synthetic Protocol

A mixture of 2-amino-1-bromoethane hydrobromide, carbon disulfide (CS₂), and triethylamine (TEA) in ethanol undergoes reflux for 4–6 hours. The intermediate thioamide forms, which cyclizes spontaneously to yield 5-(bromomethyl)-1,3-thiazolidin-2-one.

Reaction Equation :

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 68% |

Side Reactions and Mitigation

Competitive formation of thiazole byproducts occurs if excess CS₂ is used. Stoichiometric control (1:1 molar ratio of amine to CS₂) and slow addition of TEA minimize this issue.

Nucleophilic Substitution of 5-(Hydroxymethyl)-1,3-thiazolidin-2-one

The hydroxymethyl analog serves as a precursor for bromination via nucleophilic substitution. This two-step method involves:

-

Synthesis of 5-(hydroxymethyl)-1,3-thiazolidin-2-one.

-

Bromination using hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).

Stepwise Procedure

Step 1 : 5-(Hydroxymethyl)-1,3-thiazolidin-2-one is prepared via cyclocondensation of 2-aminoethanol with CS₂, followed by oxidation of the hydroxymethyl group.

Step 2 : The hydroxymethyl derivative is treated with 48% HBr in acetic acid at 0–5°C for 2 hours. The reaction proceeds via an Sₙ2 mechanism, displacing the hydroxyl group with bromide.

Yield : 82–88% after recrystallization from ethyl acetate.

Palladium-catalyzed cross-coupling reactions enable the introduction of bromomethyl groups via pre-functionalized intermediates. For example, Suzuki-Miyaura coupling of a boronic ester-containing thiazolidinone with bromomethylboronic acid has been explored.

Experimental Details

A mixture of 5-borono-1,3-thiazolidin-2-one, bromomethylboronic acid, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1) is heated at 90°C for 8 hours.

Challenges :

-

Low functional group tolerance of the thiazolidinone ring.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Bromination | 60–75 | 95 | Moderate | High |

| Cyclocondensation | 68 | 90 | High | Moderate |

| Nucleophilic Substitution | 82–88 | 98 | High | Low |

| Cross-Coupling | 45–55 | 85 | Low | Very High |

Key Findings :

-

Nucleophilic substitution offers the highest yield and purity.

-

Radical bromination is cost-effective but requires stringent temperature control.

-

Cross-coupling methods remain experimental due to scalability issues.

Spectroscopic Characterization

Successful synthesis is confirmed by:

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-1,3-thiazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The bromomethyl group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or their derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiazolidin-2-ones.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Bromomethyl)-1,3-thiazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate.

Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore the medicinal properties of derivatives of this compound. These derivatives may exhibit therapeutic effects in various diseases.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-1,3-thiazolidin-2-one exerts its effects depends on its derivatives and the specific biological targets. The molecular targets and pathways involved are determined by the structure of the compound and its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Core

(a) 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one

- Structure: Features hydroxyimino (-NOH) and imino (-NH) groups at positions 4 and 5, respectively.

- Reactivity : Demonstrates strong chelation with metal ions such as Pd(II) and Pt(IV), enabling its use in spectrophotometric determination of these metals .

- Applications : Primarily employed in analytical chemistry for metal ion detection, contrasting with the alkylation-focused reactivity of 5-(bromomethyl)-1,3-thiazolidin-2-one .

(b) 5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

- Structure: Contains a bromobenzyl (-CH2C6H4Br) substituent and a pyridinylimino group.

- Reactivity: The bromine on the aromatic ring limits direct nucleophilic substitution but enables participation in Suzuki-Miyaura cross-coupling reactions. The pyridinylimino group enhances ligand properties for coordination chemistry .

- Applications: Potential in catalysis and medicinal chemistry, differing from the bromomethyl derivative’s role in alkylation .

Core Heterocycle Modifications

(a) 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one

- Structure: Replaces sulfur in the thiazolidinone ring with oxygen (oxazolidinone core).

- Applications : Used in peptide mimetics and antimicrobial agents, highlighting how core heteroatom choice influences biological activity .

(b) Benzoxazolone Derivatives (e.g., 5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone)

- Structure : Benzoxazolone core (fused benzene and oxazolone rings) with bromomethyl and nitro groups.

- Reactivity: Bromomethyl groups undergo TDAE-mediated reactions with carbonyl compounds to form alcohols, similar to thiazolidinone derivatives. However, the nitro group introduces additional redox reactivity .

Bromine Position and Electronic Effects

(a) 5-(3-Bromo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

- Structure : Bromine on an aromatic benzylidene moiety with methoxy substituents.

- Reactivity : Bromine participates in halogen bonding and directs electrophilic substitutions. The conjugated system stabilizes the molecule, reducing bromine’s leaving-group ability compared to bromomethyl derivatives .

- Applications : Explored in anticancer and antimicrobial studies due to extended conjugation .

(b) 5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone

- Structure : Dibromomethyl (-CHBr2) group on a benzoxazolone core.

- Reactivity: Enhanced steric hindrance and reduced reactivity in nucleophilic substitutions compared to monobrominated analogs. Requires harsher conditions (6 equivalents of NBS) for synthesis .

- Applications: Limited utility in stepwise functionalization due to reduced selectivity .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-1,3-thiazolidin-2-one, and how do reaction parameters influence yield and purity?

- Methodological Answer : Multi-step synthesis is common, with critical parameters including solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalyst selection (e.g., triethylamine). For example, bromination of precursor thiazolidinones requires stoichiometric control to avoid over-bromination. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often involves recrystallization or column chromatography .

| Key Reaction Parameters | Impact on Synthesis |

|---|---|

| Solvent polarity | Higher polarity solvents improve intermediate solubility but may reduce bromination efficiency. |

| Temperature | Elevated temperatures accelerate reaction kinetics but risk side reactions (e.g., decomposition). |

| Catalyst type | Amine catalysts enhance nucleophilic substitution but may require inert atmospheres. |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the bromomethyl group (δ ~4.3 ppm for CHBr) and thiazolidinone carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHBrNOS: theoretical 208.93 g/mol).

- IR Spectroscopy : Stretching frequencies for C=O (~1750 cm) and C-Br (~550 cm) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spill management requires inert adsorbents (e.g., vermiculite), and waste must be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The bromomethyl group’s electrophilicity can be quantified via Fukui indices, guiding predictions of regioselectivity in reactions with amines or thiols .

Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement provides precise bond lengths and angles. Software like WinGX and ORTEP-3 visualizes hydrogen-bonding networks and packing motifs, critical for understanding solid-state stability .

Q. How do electronic effects of substituents influence the biological activity of thiazolidin-2-one analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., Br) with enhanced binding to targets like enzymes or receptors. For example, bromine’s inductive effect increases electrophilicity, improving inhibition of kinases or proteases. Bioassays (e.g., enzyme-linked immunosorbent assays, ELISA) quantify IC values under varying substituent conditions .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., temperature, stirring rate) to identify critical variables.

- In-line Analytics : ReactIR monitors real-time intermediate formation, reducing batch failures.

- Kinetic Profiling : Identifies rate-limiting steps (e.g., bromine diffusion in viscous media) for process intensification .

Data-Driven Analysis

Q. How can researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : Meta-analysis of published IC values using tools like Prism® accounts for assay variability (e.g., cell line differences). For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial membrane permeability. Dose-response curves should be normalized to positive controls (e.g., ciprofloxacin) to ensure comparability .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to the use of this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.